1-Benzyl-4-{[4-(cyclohexylcarbonyl)piperazin-1-yl]carbonyl}pyrrolidin-2-one
Description
Properties
Molecular Formula |
C23H31N3O3 |
|---|---|
Molecular Weight |
397.5 g/mol |
IUPAC Name |
1-benzyl-4-[4-(cyclohexanecarbonyl)piperazine-1-carbonyl]pyrrolidin-2-one |
InChI |
InChI=1S/C23H31N3O3/c27-21-15-20(17-26(21)16-18-7-3-1-4-8-18)23(29)25-13-11-24(12-14-25)22(28)19-9-5-2-6-10-19/h1,3-4,7-8,19-20H,2,5-6,9-17H2 |
InChI Key |
PPVXOBTZHMPWDP-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C(=O)N2CCN(CC2)C(=O)C3CC(=O)N(C3)CC4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-Benzyl-4-{[4-(cyclohexylcarbonyl)piperazin-1-yl]carbonyl}pyrrolidin-2-one typically involves multiple steps, including the formation of the pyrrolidin-2-one core, the introduction of the benzyl group, and the attachment of the piperazine moiety. Common synthetic routes may include:
Step 1: Formation of the pyrrolidin-2-one core through cyclization reactions.
Step 2: Benzylation of the pyrrolidin-2-one core using benzyl halides under basic conditions.
Step 3: Introduction of the piperazine moiety via nucleophilic substitution reactions.
Step 4: Attachment of the cyclohexylcarbonyl group to the piperazine moiety using acylation reactions.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and purification techniques.
Chemical Reactions Analysis
1-Benzyl-4-{[4-(cyclohexylcarbonyl)piperazin-1-yl]carbonyl}pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or piperazine moieties using appropriate nucleophiles.
Acylation: The piperazine moiety can be further acylated using acyl chlorides or anhydrides.
Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Benzyl-4-{[4-(cyclohexylcarbonyl)piperazin-1-yl]carbonyl}pyrrolidin-2-one has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of 1-Benzyl-4-{[4-(cyclohexylcarbonyl)piperazin-1-yl]carbonyl}pyrrolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Key Structural Features and Analogues
The compound belongs to a class of pyrrolidin-2-one derivatives with piperazine-based substituents. Below is a comparative analysis with structurally related molecules:
Table 1: Structural and Pharmacological Comparison
Pharmacological and Functional Insights
Piberaline (EGYT-475)
- Structure : Lacks the pyrrolidin-2-one core but shares the benzyl-piperazine scaffold.
- Activity: Acts as an antidepressant, likely via monoamine reuptake inhibition. The picolinoyl group (2-pyridinyl) may enhance binding to serotonin/dopamine transporters.
- Differentiator : The absence of the pyrrolidin-2-one ring reduces conformational rigidity compared to the target compound.
S-61 and S-73
- Structure : Pyrrolidin-2-one linked to piperazine via a butyl chain, substituted with 2-tolyl or 2,4-difluorophenyl.
- Activity: Demonstrated α1-adrenolytic properties, reducing blood pressure and arrhythmias in rodent models.
- Differentiator : The butyl linker may improve bioavailability but reduce CNS penetration compared to the target compound’s direct carbonyl linkage.
1-Benzyl-4-(4-R-5-sulfonylidene-triazol)pyrrolidin-2-one
- Structure : Features a sulfonylidene-triazol group instead of piperazine.
- Activity: In silico studies predict nootropic activity via affinity for acetylcholine esterase (AChE) and NMDA receptors.
- Differentiator : The polar sulfonylidene-triazol group may limit lipophilicity, contrasting with the target compound’s cyclohexylcarbonyl moiety.
Methylsulfonyl-Piperazine Analogue
- Structure : Piperazine substituted with methylsulfonyl, attached to pyrrolidin-2-one.
- Activity : Undetermined, but the methylsulfonyl group’s electron-withdrawing nature may influence receptor binding or metabolic stability.
Research Findings and Implications
Substituent Effects on Activity
- Lipophilicity : The cyclohexylcarbonyl group in the target compound likely enhances CNS penetration, making it more suitable for neurological targets than polar analogues (e.g., methylsulfonyl derivatives) .
- Receptor Affinity: Piperazine substituents dictate target engagement.
- Synthetic Feasibility: The cyclohexylcarbonyl group can be introduced via standard acylation reactions, similar to Piberaline’s picolinoyl group .
Biological Activity
1-Benzyl-4-{[4-(cyclohexylcarbonyl)piperazin-1-yl]carbonyl}pyrrolidin-2-one is a complex organic compound notable for its unique structural features, which include a pyrrolidin-2-one core, a benzyl group, and a piperazine moiety. Its molecular formula is C23H31N3O3, with a molecular weight of 397.5 g/mol. This compound shows potential in various fields, particularly in medicinal chemistry, due to its diverse biological activities.
Structural Characteristics
The structure of 1-Benzyl-4-{[4-(cyclohexylcarbonyl)piperazin-1-yl]carbonyl}pyrrolidin-2-one can be broken down into several components:
- Pyrrolidin-2-one Core : A versatile scaffold in drug design.
- Benzyl Group : Enhances lipophilicity and can influence receptor interactions.
- Piperazine Moiety : Known for its role in various pharmacological activities.
The presence of these functional groups suggests that the compound may exhibit significant biological activity, warranting further investigation.
Biological Activity Overview
Research indicates that compounds with similar structures to 1-Benzyl-4-{[4-(cyclohexylcarbonyl)piperazin-1-yl]carbonyl}pyrrolidin-2-one often demonstrate various pharmacological effects. Here are some notable activities associated with structurally related compounds:
| Compound Name | Structural Features | Notable Activities |
|---|---|---|
| 4-Fluorobenzyl]-2H-phthalazin-1-one | Contains phthalazinone core | Inhibitor for PARP enzymes |
| 1-benzyl-N-[2-(2-oxo-1,3-oxazinan-3-yl)ethyl]-1H-pyrazole | Features pyrazole and oxazinanone moieties | Antimicrobial properties |
| 4-[3-(4-Cyclopropanecarbonylpiperazine)] | Piperazine derivative | Potential anticancer activity |
The unique combination of functional groups in 1-Benzyl-4-{[4-(cyclohexylcarbonyl)piperazin-1-yl]carbonyl}pyrrolidin-2-one may lead to distinct pharmacological properties not found in these related compounds.
Case Studies and Research Findings
Although direct studies on 1-Benzyl-4-{[4-(cyclohexylcarbonyl)piperazin-1-yl]carbonyl}pyrrolidin-2-one are scarce, related compounds provide valuable context:
- Antagonism of CCR3 Receptors : A series of benzyl-piperidine derivatives demonstrated potent antagonism against CCR3-mediated pathways, which are crucial in allergic responses and asthma. The introduction of specific substituents improved binding potency significantly .
- Anticancer Activity : Compounds featuring similar piperazine structures have shown promise in anticancer assays, indicating that modifications to the piperazine moiety can enhance efficacy against various cancer cell lines.
Q & A
Basic: What are the recommended synthetic routes for 1-Benzyl-4-{[4-(cyclohexylcarbonyl)piperazin-1-yl]carbonyl}pyrrolidin-2-one, and how can reaction conditions be optimized?
Methodological Answer:
The synthesis typically involves sequential coupling reactions. A common approach is:
Pyrrolidin-2-one core functionalization : Introduce the benzyl group via alkylation using benzyl halides under basic conditions (e.g., sodium hydride in DMF) .
Piperazine-carbonyl conjugation : React the intermediate with 4-(cyclohexylcarbonyl)piperazine using carbodiimide coupling reagents (e.g., EDC/HOBt) in anhydrous dichloromethane .
Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) is critical for isolating the final product.
Key Optimization Factors :
- Temperature control : Maintain 0–5°C during coupling to minimize side reactions .
- Solvent selection : Use aprotic solvents (e.g., DMF, DCM) to enhance reaction efficiency .
- Stoichiometry : A 1.2:1 molar ratio of piperazine derivative to pyrrolidinone intermediate improves yield .
Basic: What analytical techniques are essential for characterizing this compound’s structural and chemical properties?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regiochemistry (e.g., benzyl group integration at δ 4.3–4.5 ppm, cyclohexyl protons at δ 1.2–2.1 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (e.g., expected [M+H]⁺ for C₂₄H₃₀N₃O₃: 408.2287) .
- Infrared Spectroscopy (IR) : Identify carbonyl stretches (e.g., pyrrolidinone C=O at ~1740 cm⁻¹, piperazine carbonyl at ~1680 cm⁻¹) .
- HPLC-PDA : Assess purity (>95%) using a C18 column with acetonitrile/water gradients .
Advanced: How do structural modifications (e.g., cyclohexylcarbonyl vs. aryl substituents) influence α-adrenoceptor binding affinity?
Methodological Answer:
- Radioligand Binding Assays : Compare displacement of [³H]-prazosin (α₁-AR) or [³H]-RX821002 (α₂-AR) in transfected HEK293 cells.
- Molecular Docking : Use software like AutoDock Vina to model interactions. The cyclohexyl group may occupy hydrophobic pockets in α₁-AR, while carbonyl groups form hydrogen bonds with Ser residues .
Advanced: What in vivo models are suitable for evaluating metabolic and cardiovascular effects?
Methodological Answer:
- High-Fat Diet (HFD)-Induced Obesity Models :
- Cardiovascular Models :
Advanced: How can contradictory data on antiarrhythmic efficacy vs. QTc prolongation be resolved?
Methodological Answer:
- In Vitro/In Vivo Correlation :
- Mechanistic Studies :
Advanced: What strategies optimize the compound’s pharmacokinetic profile for CNS applications?
Methodological Answer:
- Blood-Brain Barrier (BBB) Penetration :
- Metabolic Stability :
Advanced: How can structure-activity relationship (SAR) studies guide the design of analogs with improved selectivity?
Methodological Answer:
- Fragment-Based Design :
- Parallel Synthesis :
- 3D-QSAR Modeling :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
